molecular formula C17H15ClN2O4 B2928242 N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methylphenyl)oxamide CAS No. 862786-63-8

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methylphenyl)oxamide

Cat. No. B2928242
CAS RN: 862786-63-8
M. Wt: 346.77
InChI Key: BFFCAWMANCVXSI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methylphenyl)oxamide, also known as BDDOA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BDDOA is a type of oxamide that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Crystallography and Structural Analysis

This compound has been utilized in crystallography to understand molecular structures and interactions. The crystal structure determination helps in elucidating the arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and reactivity .

Pharmaceutical Research

The benzodioxol moiety present in the compound is often associated with biological activity. Research has indicated potential applications in treating conditions such as rheumatic diseases, rheumatoid arthritis, and osteoarthritis . This suggests that the compound could be a candidate for drug development and therapeutic interventions.

Antitumor Activity

Compounds with similar structures have been synthesized and evaluated for their antitumor activities. They have shown promise against various cancer cell lines, including HeLa, A549, and MCF-7 . This indicates that our compound of interest may also possess antitumor properties that could be harnessed for cancer treatment.

Sensor Development

The compound has been explored for its application in sensor technology. Specifically, it has been used in the development of electrodes for small organic molecule sensors, which can be applied in various fields including environmental monitoring and diagnostics .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-10-2-4-12(18)7-13(10)20-17(22)16(21)19-8-11-3-5-14-15(6-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFCAWMANCVXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(5-chloro-2-methylphenyl)oxamide

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